1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

説明

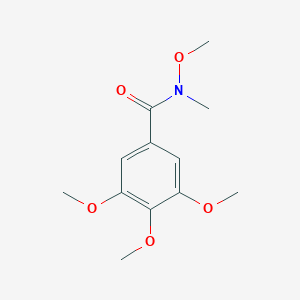

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is an organic compound . It is also known as MPPI and is primarily used in scientific research.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

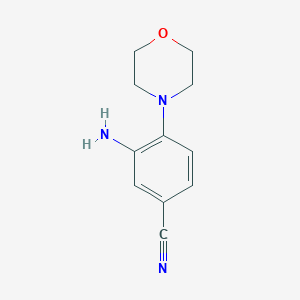

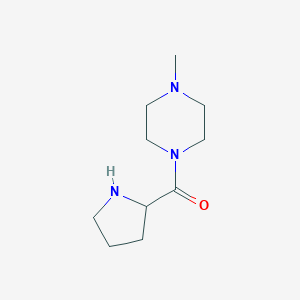

The molecular formula of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is C10H19N3O . The structure of this compound can be found in various databases such as PubChem and ChemicalBook .科学的研究の応用

Antimycobacterial Activities and Structure-Activity Relationship

Piperazine derivatives, including compounds structurally related to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, have shown significant antimycobacterial activities. These compounds, particularly those containing the piperazine core, have been extensively studied for their potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analysis of these compounds reveals that the piperazine moiety is crucial for their antimycobacterial efficacy. This insight is invaluable for medicinal chemists aiming to develop safer, selective, and cost-effective anti-TB molecules (Girase et al., 2020).

Therapeutic Uses and Patent Review of Piperazine Derivatives

Piperazine and its analogues have been identified in a plethora of drugs across various therapeutic categories, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus can markedly influence the medicinal potential of the resultant molecules. A comprehensive review of patents containing piperazine compounds with therapeutic uses highlights the versatility of this scaffold in drug design, underscoring its role in the development of new treatments for diverse diseases (Rathi et al., 2016).

Metabolism and Pharmacokinetic Properties

The metabolism of arylpiperazine derivatives, a category to which 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine belongs, involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related functions in humans and animals, highlighting the importance of understanding their pharmacokinetic and pharmacodynamic properties for the development of arylpiperazine-based therapeutics (Caccia, 2007).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative currently in clinical trials for tuberculosis (TB) treatment, exemplifies the application of piperazine derivatives in addressing global health challenges. The compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for the cell wall synthesis in Mycobacterium tuberculosis. Early clinical studies suggest promising outcomes, potentially leading to more efficient TB drug regimens (Makarov & Mikušová, 2020).

Piperazines in the Treatment of Leishmaniasis

Piper spp., particularly P. aduncun and P. mollicomum Kunth, have been explored for their leishmanicidal activity. Compounds from these species, including piperazines, have shown effectiveness against both promastigote and amastigote forms of Leishmania, highlighting the potential of piperazine derivatives in developing treatments for cutaneous and visceral leishmaniasis (Peixoto et al., 2021).

Safety And Hazards

特性

IUPAC Name |

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYNRDLXGBFSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine | |

CAS RN |

116818-82-7 | |

| Record name | 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)